molecular formula C13H12N2O3S B1413672 1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173115-97-2

1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1413672
CAS No.: 2173115-97-2
M. Wt: 276.31 g/mol
InChI Key: ZXMADVMTLAQNPN-UHFFFAOYSA-N
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Description

1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-7-2-3-9-10(4-7)19-13(14-9)15-6-8(12(17)18)5-11(15)16/h2-4,8H,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMADVMTLAQNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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